Cas no 104068-43-1 (3-butan-2-yl-6-propan-2-ylpiperazine-2,5-dione)

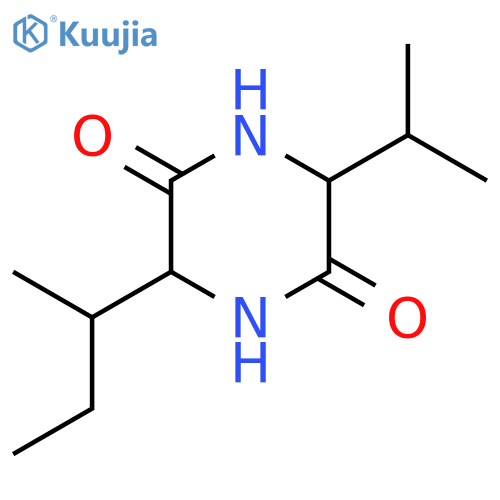

104068-43-1 structure

商品名:3-butan-2-yl-6-propan-2-ylpiperazine-2,5-dione

3-butan-2-yl-6-propan-2-ylpiperazine-2,5-dione 化学的及び物理的性質

名前と識別子

-

- 3-butan-2-yl-6-propan-2-ylpiperazine-2,5-dione

- Cyclo-(Ile-Val)

- 3-sec-butyl-6-isopropyl-piperazine-2,5-dione

- ACMC-20m6uk

- CTK0D8226

- 3-sec-Butyl-6-isopropyl-piperazin-2,5-dion

- AGN-PC-00OJQ9

- 2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)-

- Cyclo(Ile-Val)

- SCHEMBL17867144

- 3-(sec-butyl)-6-isopropylpiperazine-2,5-dione

- AKOS012403654

- 104068-43-1

- 3-(butan-2-yl)-6-(propan-2-yl)piperazine-2,5-dione

- FS-6938

- DTXSID50439982

- 3-ISOPROPYL-6-(SEC-BUTYL)PIPERAZINE-2,5-DIONE

-

- インチ: InChI=1S/C11H20N2O2/c1-5-7(4)9-11(15)12-8(6(2)3)10(14)13-9/h6-9H,5H2,1-4H3,(H,12,15)(H,13,14)

- InChIKey: XIQXUFYJMBDYSU-UHFFFAOYSA-N

- ほほえんだ: CCC(C)C1C(=O)NC(C(=O)N1)C(C)C

計算された属性

- せいみつぶんしりょう: 212.15200

- どういたいしつりょう: 212.152477885g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 263

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- 色と性状: Powder

- PSA: 65.18000

- LogP: 1.22350

3-butan-2-yl-6-propan-2-ylpiperazine-2,5-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemFaces | CFN90264-10mg |

Cyclo(Ile-Val) |

104068-43-1 | >=98% | 10mg |

$238 | 2023-09-19 | |

| TargetMol Chemicals | TN6446-10 mg |

Cyclo(Ile-Val) |

104068-43-1 | 98% | 10mg |

¥ 4,370 | 2023-07-11 | |

| TargetMol Chemicals | TN6446-10mg |

Cyclo(Ile-Val) |

104068-43-1 | 10mg |

¥ 4370 | 2024-07-20 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6446-10mg |

Cyclo(Ile-Val) |

104068-43-1 | 10mg |

¥ 4370 | 2023-09-07 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6446-10 mg |

Cyclo(Ile-Val) |

104068-43-1 | 10mg |

¥3490.00 | 2022-04-26 | ||

| ChemFaces | CFN90264-10mg |

Cyclo(Ile-Val) |

104068-43-1 | >=98% | 10mg |

$332 | 2021-07-22 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6446-1 mL * 10 mM (in DMSO) |

Cyclo(Ile-Val) |

104068-43-1 | 1 mL * 10 mM (in DMSO) |

¥ 3020 | 2023-09-07 | ||

| A2B Chem LLC | AD68871-10mg |

2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)- |

104068-43-1 | 98% | 10mg |

$1320.00 | 2024-04-20 | |

| TargetMol Chemicals | TN6446-1 ml * 10 mm |

Cyclo(Ile-Val) |

104068-43-1 | 1 ml * 10 mm |

¥ 3020 | 2024-07-20 | ||

| TargetMol Chemicals | TN6446-1 mL * 10 mM (in DMSO) |

Cyclo(Ile-Val) |

104068-43-1 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 3020 | 2023-09-15 |

3-butan-2-yl-6-propan-2-ylpiperazine-2,5-dione 関連文献

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

104068-43-1 (3-butan-2-yl-6-propan-2-ylpiperazine-2,5-dione) 関連製品

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量